![molecular formula C15H22N2O4S B7354620 (2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid](/img/structure/B7354620.png)
(2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid, also known as BIPPC, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. BIPPC is a sulfonylpiperazine derivative that has shown promising results in preclinical studies as a potential drug candidate for various diseases.
Mechanism of Action
(2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid is an inhibitor of various enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and the adenosine A2A receptor. By inhibiting these targets, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to inhibit the production of inflammatory cytokines and prostaglandins, reduce tumor growth, and improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in preclinical studies as a potential drug candidate for various diseases. However, one limitation of using this compound in lab experiments is its limited availability, as it is not currently commercially available.
Future Directions
There are several future directions for research on (2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid. One potential direction is the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a potential drug candidate for human use.
Synthesis Methods
The synthesis of (2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid involves the reaction of 4-butan-2-ylphenylsulfonyl chloride with piperazine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylpiperazine, which is then hydrolyzed to yield this compound.
Scientific Research Applications
(2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid has been studied for its potential applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has shown promising results as an inhibitor of various enzymes and receptors involved in these diseases.
properties
IUPAC Name |
(2S)-4-(4-butan-2-ylphenyl)sulfonylpiperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-11(2)12-4-6-13(7-5-12)22(20,21)17-9-8-16-14(10-17)15(18)19/h4-7,11,14,16H,3,8-10H2,1-2H3,(H,18,19)/t11?,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBUIQHNKZRQN-IAXJKZSUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.